2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate
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Overview
Description
2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group attached to a methylazaniumyl acetate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate typically involves the reaction of 3-bromobenzyl chloride with methylamine, followed by the addition of acetic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: 3-Bromobenzyl chloride reacts with methylamine in the presence of a base such as sodium hydroxide to form 3-bromobenzylmethylamine.
Step 2: The resulting 3-bromobenzylmethylamine is then reacted with acetic acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the industrial synthesis include methanol, ethanol, and water.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include bromophenyl oxides or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated phenyl derivatives.
Scientific Research Applications
2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The acetate moiety may also play a role in the compound’s solubility and bioavailability, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate: Similar structure with the bromine atom at the para position.
2-[(3-Chlorophenyl)methyl-methylazaniumyl]acetate: Similar structure with a chlorine atom instead of bromine.
2-[(3-Methylphenyl)methyl-methylazaniumyl]acetate: Similar structure with a methyl group instead of bromine.
Uniqueness
2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl-methylazaniumyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOICKHMAWFBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC1=CC(=CC=C1)Br)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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